molecular formula C14H21NO14S B1247014 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose

2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose

Cat. No. B1247014
M. Wt: 459.4 g/mol
InChI Key: BUJZTFINDCQRGP-ZTVLJYEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-glucopyranose is an alpha,beta-unsaturated monocarboxylic acid and a (4-deoxygluc-4-enosyluronic acid)-(1->3)-N-acetyl-D-galactosamine sulfate. It is a conjugate acid of a 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronate)-6-O-sulfonato-D-galactopyranose(2-).

Scientific Research Applications

1. Separation and Analysis Techniques

  • Capillary zone electrophoresis has been developed to separate unsulfated, monosulfated, disulfated, and trisulfated isomers of chondroitin, including 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose, and hyaluronan oligosaccharides. This method offers rapid, sensitive, and reproducible techniques for assaying these molecules from digests of connective tissues (Carney & Osborne, 1991).

2. Synthesis and Structural Analysis

  • The synthesis of dermatan sulfate fragments, including derivatives of 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose, has been reported. These syntheses involve stereocontrolled and high-yielding coupling processes, essential for studying the structure and function of complex carbohydrates (Barroca & Jacquinet, 2000).

3. NMR Spectroscopy in Conformation Analysis

  • NMR spectroscopy has been utilized to analyze the conformation of compounds like 4-deoxy-α-L-threo-4-enohexopyranosyluronic acid (1 3)2-acetamido-2-deoxy-d-hexoses. Such studies are pivotal in understanding the molecular structure and behavior of these complex sugars (Hirano, 1970).

4. Application in Synthetic Vaccines and Enzyme Inhibitors

  • The synthesis of functionalized thioglycosides and derivatives of 2-acetamido-2-deoxy-1-thio-alpha-D-galactopyranose, related to 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose, has implications for the development of synthetic vaccines, enzyme inhibitors, glycomimetic scaffolds, and other complex carbohydrate systems (Knapp & Myers, 2002).

5. High-Performance Liquid Chromatography in Compound Analysis

  • A high-performance liquid chromatographic method has been developed for the analysis of various unsaturated tetrasaccharides and hexasaccharides, including derivatives of 2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-galactose. This method significantly improves the speed, sensitivity, and efficiency of separating and analyzing such compounds (Gherezghiher et al., 1987).

properties

Product Name

2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose

Molecular Formula

C14H21NO14S

Molecular Weight

459.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C14H21NO14S/c1-4(16)15-8-11(10(19)7(27-13(8)22)3-26-30(23,24)25)29-14-9(18)5(17)2-6(28-14)12(20)21/h2,5,7-11,13-14,17-19,22H,3H2,1H3,(H,15,16)(H,20,21)(H,23,24,25)/t5-,7+,8+,9+,10-,11+,13?,14-/m0/s1

InChI Key

BUJZTFINDCQRGP-ZTVLJYEESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)OC2C(C(C=C(O2)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose
Reactant of Route 2
2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose
Reactant of Route 3
2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose
Reactant of Route 4
2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose
Reactant of Route 5
2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose
Reactant of Route 6
2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose

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